molecular formula C19H21FN2O3S B4171976 N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No.: B4171976
M. Wt: 376.4 g/mol
InChI Key: AZKDFFBDOIGHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, also known as BZP, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. BZP is a piperazine derivative that has been found to exhibit a range of biological activities, including dopamine and serotonin release, as well as inhibition of monoamine uptake.

Mechanism of Action

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide acts as a stimulant of the central nervous system by increasing the release of dopamine and serotonin, which are neurotransmitters that regulate mood, motivation, and reward. This compound also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to that of other drugs, such as amphetamines and cocaine.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound also causes the release of hormones, such as cortisol and prolactin, which are associated with stress and lactation, respectively. In addition, this compound has been found to have a range of effects on the immune system, including the modulation of cytokine production and the activation of immune cells.

Advantages and Limitations for Lab Experiments

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide has several advantages for use in lab experiments, including its potent pharmacological effects and the ability to selectively target specific neurotransmitter systems. However, there are also several limitations to using this compound in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, including the development of new synthetic methods, the identification of novel pharmacological targets, and the investigation of its potential therapeutic uses. In addition, further research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. It acts as a stimulant of the central nervous system by increasing the release of dopamine and serotonin, and has been studied for its potential use in the treatment of various neurological disorders. While this compound has several advantages for use in lab experiments, there are also several limitations to using it, and further research is needed to fully understand its potential and limitations.

Scientific Research Applications

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide has been extensively used in scientific research due to its potential pharmacological properties. It has been found to exhibit a range of biological activities, including dopamine and serotonin release, as well as inhibition of monoamine uptake. This compound has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and depression.

Properties

IUPAC Name

N-benzyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-17-8-10-18(11-9-17)26(24,25)22-12-4-7-16(14-22)19(23)21-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKDFFBDOIGHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.